molecular formula C12H21NO3 B2984494 Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate CAS No. 1936602-36-6

Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate

Cat. No. B2984494
CAS RN: 1936602-36-6
M. Wt: 227.304
InChI Key: NNCFIIKJKGWWFZ-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate is a chemical compound with the CAS Number: 1936602-36-6 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl (3- (2-hydroxyethyl)bicyclo [1.1.1]pentan-1-yl)carbamate . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-10(2,3)16-9(15)13-12-6-11(7-12,8-12)4-5-14/h14H,4-8H2,1-3H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 227.3 .

Scientific Research Applications

Enantioselective Synthesis and Drug Discovery

The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its significance in the synthesis of nucleoside analogues and potentially in antiviral and anticancer therapies (Ober et al., 2004).

Medicinal Chemistry and Bioisostere Applications

The tert-butyl group, integral to the structure of "tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate," is a common motif in medicinal chemistry due to its role in bioisostere applications. It contributes to the physicochemical properties of drugs, including lipophilicity and metabolic stability, and is used in comparative studies of various substituents for drug discovery (Westphal et al., 2015).

Synthetic Chemistry Innovations

In synthetic chemistry, bicyclo[1.1.1]pentanes, to which the compound relates, are acknowledged as effective bioisosteres for aromatic rings and alkynes. The development of methods for the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane highlights the compound's relevance in generating pharmaceutically significant amines and facilitating the streamlined synthesis of key building blocks (Hughes et al., 2019).

Contributions to Three-Dimensional Scaffold Development

The compound also plays a role in the exploration and utilization of three-dimensional cyclic scaffolds in drug discovery. Bicyclo[1.1.1]pentane, a related structural motif, is highlighted for its potential to optimize drug candidates by offering high passive permeability, high water solubility, and improved metabolic stability. The synthesis of unsymmetrically 1,3-difunctionalized derivatives remains a key focus, underscoring the importance of the compound in the expansion of chemical space and the development of new therapeutic agents (Kanazawa & Uchiyama, 2018).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific hazards of this compound are not available in the search results.

properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-12-6-11(7-12,8-12)4-5-14/h14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCFIIKJKGWWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate

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